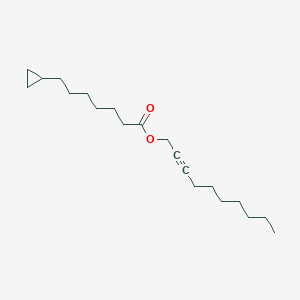

dec-2-ynyl 7-cyclopropylheptanoate

Description

Properties

CAS No. |

58322-60-4 |

|---|---|

Molecular Formula |

C20H34O2 |

Molecular Weight |

306.5 g/mol |

IUPAC Name |

dec-2-ynyl 7-cyclopropylheptanoate |

InChI |

InChI=1S/C20H34O2/c1-2-3-4-5-6-7-10-13-18-22-20(21)15-12-9-8-11-14-19-16-17-19/h19H,2-9,11-12,14-18H2,1H3 |

InChI Key |

GRFYDLWKWKLTHT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC#CCOC(=O)CCCCCCC1CC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dec-2-ynyl 7-cyclopropylheptanoate typically involves the reaction of dec-2-yn-1-ol with 7-cyclopropylheptanoic acid. The reaction is carried out under anhydrous conditions using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate esterification. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

dec-2-ynyl 7-cyclopropylheptanoate undergoes various chemical reactions, including:

Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

Reduction: The triple bond can be reduced to a double bond (alkene) or a single bond (alkane) using hydrogenation reactions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the alkyne position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for hydrogenation.

Substitution: Nucleophiles such as sodium azide (NaN3) or lithium aluminum hydride (LiAlH4) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of diketones or carboxylic acids.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of substituted alkynes or alkenes.

Scientific Research Applications

dec-2-ynyl 7-cyclopropylheptanoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of dec-2-ynyl 7-cyclopropylheptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The alkyne group can participate in covalent bonding with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the cyclopropyl group can enhance the binding affinity of the compound to its target .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Dec-2-ynyl 7-cyclopropylheptanoate vs. Hexyl Decanoate

- Structural Differences: Hexyl decanoate (C₁₆H₃₂O₂) lacks both cyclopropane and alkyne groups, featuring a straight-chain alcohol (hexanol) and acid (decanoic acid). this compound incorporates a cyclopropane ring (rigidity, strain) and an alkyne (electron-deficient bond).

- Property Implications: Boiling Point: Hexyl decanoate has a boiling point of 291°C . Solubility: Both compounds are likely insoluble in water due to long hydrocarbon chains, but the cyclopropane may slightly enhance polarity, improving solubility in polar aprotic solvents. Reactivity: The alkyne in this compound could participate in click chemistry or oxidation reactions, absent in hexyl decanoate.

This compound vs. Isoamyl Benzoate

- Structural Differences: Isoamyl benzoate (C₁₂H₁₆O₂) contains an aromatic benzoate group, contrasting with the aliphatic cyclopropane-heptanoate in the target compound.

- Property Implications: Density and Polarity: The aromatic ring in isoamyl benzoate increases density (est. 1.00–1.05 g/cm³) and polarity compared to the aliphatic cyclopropane system. Stability: Cyclopropane’s ring strain may make this compound more reactive under thermal or acidic conditions than isoamyl benzoate.

Physicochemical Properties (Estimated)

Notes:

- LogP values for this compound are estimated to be lower than hexyl decanoate due to the cyclopropane’s slight polarity.

- Boiling points are inferred from chain length and functional group contributions.

Reactivity and Stability

- Cyclopropane Reactivity: The cyclopropane ring in 7-cyclopropylheptanoate is prone to ring-opening reactions under acidic or radical conditions, unlike straight-chain esters (e.g., hexyl decanoate) .

Q & A

Q. What are the recommended synthetic routes for dec-2-ynyl 7-cyclopropylheptanoate, and how can reaction yields be optimized?

this compound can be synthesized via esterification between dec-2-ynol and 7-cyclopropylheptanoic acid, using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Optimization should focus on solvent selection (e.g., anhydrous THF or dichloromethane), stoichiometric ratios, and catalyst loading (e.g., DMAP as a nucleophilic catalyst). Yield improvements may require temperature control (0–25°C) and inert atmosphere conditions to prevent side reactions . Purity should be verified via HPLC or GC-MS, with intermediates characterized by NMR (¹H, ¹³C) and FTIR .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm ester linkage formation and cyclopropane ring integrity (e.g., upfield shifts for cyclopropane protons at δ 0.5–1.2 ppm).

- FTIR : Ester carbonyl stretching (~1740 cm⁻¹) and alkyne C≡C stretch (~2100–2260 cm⁻¹).

- Mass Spectrometry (HRMS or GC-MS) : For molecular ion verification and fragmentation pattern analysis. Cross-validation with X-ray crystallography (if crystalline) is ideal but requires high-purity samples .

Q. How should stability studies be designed for this compound under varying storage conditions?

Assess stability by:

- Temperature : Store at –20°C, 4°C, and 25°C, with periodic sampling over 1–6 months.

- Humidity : Expose to 40–80% relative humidity in sealed containers.

- Light Sensitivity : Compare degradation rates under dark vs. UV/visible light. Analyze degradation products via TLC or LC-MS and quantify using calibrated standards. Include kinetic modeling (e.g., Arrhenius plots) to predict shelf life .

Advanced Research Questions

Q. What strategies resolve contradictions in reactivity data for this compound in catalytic systems?

Discrepancies may arise from solvent polarity effects, trace moisture, or catalyst poisoning. Address these by:

- Control Experiments : Test catalysts (e.g., Pd/C, Grubbs) in rigorously dried solvents with molecular sieves.

- Spectroscopic Monitoring : Use in-situ IR or Raman to detect intermediate species.

- Computational Modeling : Employ DFT to compare activation energies of proposed reaction pathways. Document batch-specific variations (e.g., reagent purity, cyclopropane stereochemistry) and statistically analyze replicates .

Q. How can computational methods predict this compound’s behavior in complex reaction environments?

Use molecular dynamics (MD) simulations to study solvation effects and steric interactions. Quantum mechanical calculations (e.g., DFT) can elucidate electronic properties, such as alkyne π-bond polarization and cyclopropane ring strain. Pair these with experimental data (e.g., kinetic isotope effects) to validate mechanistic hypotheses. Software like Gaussian or ORCA is recommended .

Q. What methodologies address low reproducibility in biological assays involving this compound?

Ensure assay reproducibility by:

- Standardized Protocols : Pre-treat biological samples to eliminate esterase activity (common in cell lysates).

- Dose-Response Curves : Include positive/negative controls (e.g., known enzyme inhibitors) and IC50/EC50 calculations with error margins.

- Meta-Analysis : Compare results across labs using platforms like PubChem or ChEMBL, adjusting for variables like cell line passage number or serum batch effects .

Data Analysis & Reporting

Q. How should researchers statistically analyze conflicting bioactivity data for this compound?

Apply multivariate analysis (e.g., ANOVA with post-hoc tests) to identify outliers or batch effects. Use meta-regression to account for variables like assay sensitivity (e.g., luminescence vs. fluorescence). Transparently report confidence intervals and effect sizes, adhering to CONSORT or ARRIVE guidelines for preclinical studies .

Q. What are best practices for documenting synthetic procedures to ensure replicability?

Follow the MIChS (Minimum Information for Chemical Synthesis) standards:

- Detail reagent purities, equipment calibration, and reaction monitoring methods (e.g., TLC Rf values).

- Include spectral data (NMR, MS) in supplementary materials with acquisition parameters (e.g., solvent, frequency).

- Disclose failed experiments to highlight critical procedural thresholds (e.g., maximum tolerable temperature) .

Ethical & Safety Considerations

Q. What safety protocols are critical when handling this compound in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.